Mouse Interleukin-4 is classified as a type of cytokine, specifically belonging to the interleukin family. It is encoded by the Il4 gene located on chromosome 5 in mice. The protein is secreted by various immune cells, including T helper cells, mast cells, and basophils. Its primary function is to promote the differentiation of naive T cells into Th2 cells, which are essential for humoral immunity.
The synthesis of recombinant mouse Interleukin-4 typically involves several key steps:
The molecular structure of mouse Interleukin-4 consists of approximately 129 amino acids, resulting in a molecular weight of about 17.5 kDa when expressed as a recombinant protein. Its structure includes four alpha helices arranged in a compact fold that is characteristic of many cytokines. The protein's three-dimensional conformation is essential for its interaction with its receptor, Interleukin-4 receptor alpha, which mediates its biological effects.
Mouse Interleukin-4 engages in various biochemical interactions that are critical for its function:
The mechanism of action of mouse Interleukin-4 involves several steps:
Mouse Interleukin-4 exhibits several notable physical and chemical properties:
Recombinant mouse Interleukin-4 has numerous applications in scientific research:
Mouse interleukin-4 (IL-4) is synthesized as a 140-amino-acid precursor protein (UniProt ID: P07750), with a 20-amino-acid signal peptide that is cleaved to yield the mature, biologically active form comprising residues 21–140. The mature polypeptide has a molecular weight of 13.6–15 kDa, varying due to post-translational modifications [4] [7] [9]. N-glycosylation occurs at a conserved site (Asn-47) in the natural protein, though recombinant forms expressed in E. coli or yeast systems lack glycosylation yet retain full bioactivity. This indicates that glycosylation is dispensable for in vitro function [1] [8]. A key allotypic variation exists at position 49 (Thr→Ile in BALB/c mice), which abrogates an N-glycosylation site and reduces IL-4–neutralizing activity by nearly threefold due to altered ligand dissociation kinetics [1]. The primary sequence includes three disulfide bonds (Cys3-Cys127, Cys24-Cys65, Cys46-Cys99) critical for structural stability [8] [9].
Mouse IL-4 adopts a compact globular structure dominated by a four-α-helix bundle (A: residues 24–38; B: 50–75; C: 85–108; D: 115–133) arranged in a left-handed antiparallel topology [4] [9]. This bundle is stabilized by two overhand loops and a two-stranded antiparallel β-sheet. The three disulfide bonds constrain the loop regions between helices, maintaining the cytokine’s functional conformation. Structural studies confirm that neither the N-terminal extension (e.g., in recombinant forms) nor glycosylation significantly alters the helix bundle architecture or receptor-binding interfaces. The protein’s isoelectric point (pI > 9.0) reflects its highly basic surface [8].
The Type I receptor complex consists of IL-4Rα (CD124) paired with the common gamma chain (γc, CD132). This complex is predominantly expressed on hematopoietic cells, including T and B lymphocytes, macrophages, and mast cells [6] [9]. IL-4 binds IL-4Rα with high affinity (Kd ≈ 20–300 pM), followed by recruitment of γc to form the signaling-competent heterodimer [1] [10]. Signal transduction involves JAK1/JAK3-mediated phosphorylation of STAT6, IRS-2, and Dok2 adaptors, driving gene regulation for Th2 differentiation, B-cell class switching to IgE, and MHC-II upregulation [6] [10]. Bone marrow-derived macrophages (BMDMs) exhibit exceptional sensitivity to IL-4 (EC50 ≈ 0.3–1.8 ng/mL) due to Type I receptor dominance; γc or JAK3 deficiency ablates IL-4 signaling in these cells [6].
The Type II receptor pairs IL-4Rα with IL-13Rα1 and is primarily expressed on non-hematopoietic cells (e.g., fibroblasts, epithelial cells, smooth muscle cells) [6] [10]. Here, IL-4 binds IL-4Rα first, followed by IL-13Rα1 recruitment. IL-13 can also initiate signaling via this complex by binding IL-13Rα1 prior to IL-4Rα dimerization [6]. Signaling occurs through JAK2/Tyk2-STAT6 pathways but does not require JAK3. Fibroblasts and epithelial cells show greater sensitivity to IL-13 than IL-4 due to higher IL-13Rα1 expression. Peritoneal macrophages exhibit intermediate IL-4 sensitivity via Type II receptors, relying on IL-13Rα1 expression levels [6].
Table 1: Mouse IL-4 Receptor Complexes
Receptor Type | Component Chains | Primary Cell Types | Affinity for IL-4 | Key Signaling Pathways |
---|---|---|---|---|
Type I | IL-4Rα + γc | Hematopoietic (T/B cells, macrophages) | Kd ≈ 20–300 pM | JAK1/JAK3 → STAT6/IRS-2 |
Type II | IL-4Rα + IL-13Rα1 | Non-hematopoietic (fibroblasts, epithelia) | Kd ≈ 1–3 nM | JAK2/Tyk2 → STAT6 |
The canonical mouse IL-4 transcript (NM_021283.2) encodes the 140-amino-acid precursor. An alternative splice variant (IL-4δ2), identified in mice and humans, excludes exon 2 and encodes a truncated protein lacking residues 37–52 of the mature cytokine [3]. This region includes part of helix B, which is critical for receptor binding. Consequently, IL-4δ2 acts as a partial antagonist in vivo:
Table 2: Mouse IL-4 Isoforms
Isoform | Structure | Receptor Interaction | Biological Activity | Pathophysiological Role |
---|---|---|---|---|
Canonical IL-4 | Four-helix bundle (120 aa) | High-affinity binding to IL-4Rα | Pro-Th2: IgE switching, M2 macrophage polarization | Allergic inflammation, helminth defense |
IL-4δ2 (splice variant) | Truncated helix B (104 aa) | Competitive inhibition of IL-4Rα | Antagonizes IL-4; enhances Th1 inflammation | Modulator in chronic infections (TB, asthma) |
The structural and functional divergence between isoforms underscores IL-4’s pleiotropy and highlights splice variation as a layer of immune regulation. Further studies are needed to map IL-4δ2 interactions with Type I/II receptors in mice [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7